molecular formula C30H34N4O6 B4299403 3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate

3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate

Cat. No. B4299403
M. Wt: 546.6 g/mol
InChI Key: JJTFIHVYJKWWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. This compound has also been shown to have potential cardiovascular protective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate in lab experiments is its unique chemical structure, which may provide insights into the development of novel drugs. However, one limitation is the limited information available on its biological activity and mechanism of action, which may hinder its further development as a drug candidate.

Future Directions

There are several future directions for the study of 3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate. These include further investigation into its biological activity and mechanism of action, as well as the development of more efficient and cost-effective synthesis methods. Additionally, the potential use of this compound in combination therapy with other drugs should also be explored.

Scientific Research Applications

3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

properties

IUPAC Name

(3,4-diethoxyphenyl)methyl 4-[2-[(3,4-diethoxyphenyl)methyl]tetrazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6/c1-5-36-25-15-9-21(17-27(25)38-7-3)19-34-32-29(31-33-34)23-11-13-24(14-12-23)30(35)40-20-22-10-16-26(37-6-2)28(18-22)39-8-4/h9-18H,5-8,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTFIHVYJKWWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC(=C(C=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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